molecular formula C18H18ClNO4 B3752777 propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate

propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate

Cat. No.: B3752777
M. Wt: 347.8 g/mol
InChI Key: WXAQIYUSNNMXSV-UHFFFAOYSA-N
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Description

Propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a propyl ester group, a chlorophenoxy moiety, and an acetamido group attached to a benzoate backbone. Its molecular formula is C17H16ClNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate typically involves a multi-step process:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3-chlorophenoxyacetic acid is then reacted with 3-aminobenzoic acid to form 3-[2-(3-chlorophenoxy)acetamido]benzoic acid.

    Esterification: Finally, the 3-[2-(3-chlorophenoxy)acetamido]benzoic acid is esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the acetamido group.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Hydrolysis: Propanol and 3-[2-(3-chlorophenoxy)acetamido]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the aromatic rings and acetamido group.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Propyl 3-[2-(4-chlorophenoxy)acetamido]benzoate: Similar structure but with a different position of the chlorine atom on the phenoxy ring.

    Propyl 3-[2-(2-chlorophenoxy)acetamido]benzoate: Another positional isomer with the chlorine atom at the ortho position.

    Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenoxy ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

propyl 3-[[2-(3-chlorophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-9-23-18(22)13-5-3-7-15(10-13)20-17(21)12-24-16-8-4-6-14(19)11-16/h3-8,10-11H,2,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAQIYUSNNMXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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